Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate, also known as EMTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMTT is a thiophene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Material Science
Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate and its derivatives have been explored for their utility in synthesizing poly-substituted 3-aminothiophenes, which are achieved through a one-pot protocol involving ketene S,S-acetal as an intermediate. This process is significant for the development of novel organic compounds with varied functional groups, showcasing the chemical's versatility in organic synthesis (Chavan et al., 2016).
Biomedical Research
In the realm of biomedical research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as novel antimicrobial agents, indicating their significant role in developing new therapeutics against resistant strains of bacteria and fungi (Mabkhot et al., 2015).
Material Science and Electrochemistry
The compound and its related structures have been utilized in the synthesis and characterization of conducting copolymers, demonstrating promising electrochromic properties. These materials have applications in developing advanced electronic and photonic devices due to their ability to undergo significant reversible changes in their optical properties upon electrical stimulation (Bulut et al., 2004).
Organic Electronics and Luminescence
Furthermore, the compound's derivatives have been incorporated into the synthesis of luminescent thiophenes and oligothiophenes, which are highly blue luminescent. Such materials are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the compound's relevance in the field of organic electronics (Teiber & Müller, 2012).
properties
IUPAC Name |
ethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-4-21-17(20)16-12(3)9-15(23-16)18-14(19)10-22-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOYICUWAUCRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.